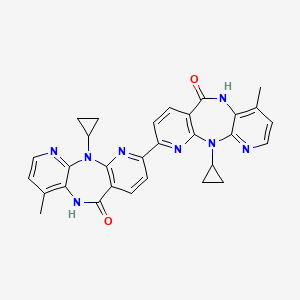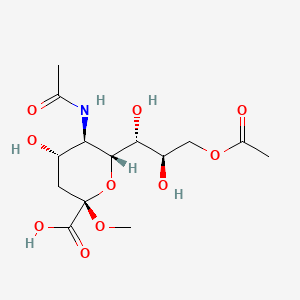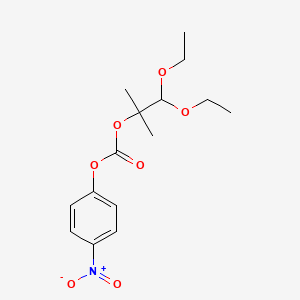
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Farnesyl Pyrophosphate-d3 Triammonium Salt, also known as Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt, is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Synthesis Analysis
Farnesyl pyrophosphate is a 15-carbon isoprenoid synthesized from geranyl pyrophosphate (GPP) by the action of enzyme farnesyl pyrophosphate synthase (FPPS) . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .Chemical Reactions Analysis
Farnesyl Pyrophosphate-d3 Triammonium Salt is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .Physical And Chemical Properties Analysis
The molecular weight of Farnesyl Pyrophosphate-d3 Triammonium Salt is 433.418 Da .Mechanism of Action
Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids. It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Farnesyl Pyrophosphate-d3 Triammonium Salt involves the conversion of Farnesol to Farnesyl Pyrophosphate-d3 Triammonium Salt through a series of reactions.", "Starting Materials": [ "Farnesol", "Deuterium oxide (D2O)", "Ammonium chloride", "Sodium triacetoxyborohydride", "Triethylamine", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Farnesol is dissolved in D2O and treated with sodium triacetoxyborohydride, triethylamine, and pyridine to form Farnesol-d3.", "Step 2: Farnesol-d3 is then treated with pyrophosphoric acid in the presence of triethylamine to form Farnesyl Pyrophosphate-d3.", "Step 3: Farnesyl Pyrophosphate-d3 is then reacted with ammonium chloride in methanol and chloroform to form Farnesyl Pyrophosphate-d3 Triammonium Salt." ] } | |
CAS RN |
1366590-48-8 |
Product Name |
Farnesyl Pyrophosphate-d3 Triammonium Salt |
Molecular Formula |
C15H28O7P2 |
Molecular Weight |
385.348 |
IUPAC Name |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
InChI Key |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
synonyms |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-_x000B_dodecatrienyl-d3) Ester Triammonium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)




